molecular formula C5H8N4O4S B14378374 1,3-Dimethyl-4-nitro-1H-pyrazole-5-sulfonamide CAS No. 88398-92-9

1,3-Dimethyl-4-nitro-1H-pyrazole-5-sulfonamide

Cat. No.: B14378374
CAS No.: 88398-92-9
M. Wt: 220.21 g/mol
InChI Key: IUAIOZJBFUEYQD-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-nitro-1H-pyrazole-5-sulfonamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of both nitro and sulfonamide groups in this compound makes it particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-sulfonamide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This reaction can be carried out under mild conditions, often using ethanol as a solvent and hydrazine monohydrate as a reagent . The reaction conditions may vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and higher yields, making the compound suitable for large-scale applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-nitro-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1,3-dimethyl-4-amino-1H-pyrazole-5-sulfonamide, while substitution reactions can produce various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-4-nitro-1H-pyrazole-5-sulfonamide stands out due to the presence of both nitro and sulfonamide groups, which provide a unique combination of redox properties and hydrogen bonding capabilities. This makes it particularly useful in various chemical and biological applications .

Properties

CAS No.

88398-92-9

Molecular Formula

C5H8N4O4S

Molecular Weight

220.21 g/mol

IUPAC Name

2,5-dimethyl-4-nitropyrazole-3-sulfonamide

InChI

InChI=1S/C5H8N4O4S/c1-3-4(9(10)11)5(8(2)7-3)14(6,12)13/h1-2H3,(H2,6,12,13)

InChI Key

IUAIOZJBFUEYQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])S(=O)(=O)N)C

Origin of Product

United States

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